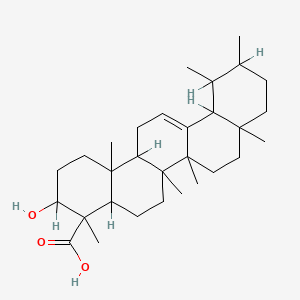

beta-Boswellic acid

Description

Significance of Pentacyclic Triterpenoids in Biomedical Research

Pentacyclic triterpenoids, a class of natural compounds widely distributed in the plant kingdom, are of significant interest in biomedical research. nih.govnih.govrsc.org Their complex and diverse structures, often comprising a rigid skeleton of five fused rings, provide a unique scaffold for a wide array of biological activities. nih.govresearchgate.net These compounds have been investigated for numerous potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. nih.govresearchgate.netresearchgate.net The inherent bioactivity of pentacyclic triterpenoids, coupled with their cytotoxicity to cancer cells and often lower toxicity to normal cells, makes them promising candidates for the development of new therapeutic agents. nih.gov

Overview of Beta-Boswellic Acid as a Key Research Compound from Boswellia Species

This compound is a major pentacyclic triterpenoid (B12794562) found in the gum resin of various Boswellia species, commonly known as frankincense. nih.gov This resin has been used for centuries in traditional medicine for its perceived therapeutic properties. aacrjournals.orgresearchgate.net Among the various boswellic acids, this compound is a principal active component and has garnered considerable attention from the scientific community. nih.govfrontiersin.org It is one of the most abundant boswellic acids in the resin and serves as a crucial subject of research for understanding the pharmacological effects of Boswellia extracts. ptfarm.plplos.org

Properties

IUPAC Name |

3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQZFQREPIKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859516 | |

| Record name | 3-Hydroxyurs-12-en-23-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Beta Boswellic Acid

Plant Sources and Isolation Methodologies for Research Purposes

The primary sources of beta-boswellic acid for scientific investigation are the gum resins of various Boswellia species. The methodologies for extracting and purifying this compound are crucial for obtaining research-grade material.

Boswellia serrata and Other Boswellia Species as Preclinical Research Materials

The gum resin of Boswellia serrata, commonly known as Indian frankincense, is a principal source of boswellic acids, including this compound. nih.gov Other species such as Boswellia carteri, Boswellia sacra, and Boswellia papyrifera also serve as important sources for these compounds. nih.govnih.gov The resin of Boswellia species is a complex mixture, containing essential oils, mucilage, and a resin acid fraction, with boswellic acids constituting a major part of the latter (around 25-35%). nih.gov

The concentration of this compound and other related compounds can vary significantly between and even within species, influenced by factors such as geographical location. plos.org For instance, studies have shown that the total content of β-boswellic acids is 9.68% in B. serrata and 7.04% in B. papyrifera. nih.gov In contrast, B. sacra has been found to contain higher amounts of both amyrins (precursors) and boswellic acids. plos.org The distribution of these compounds also differs within the plant itself; for example, the roots of B. sacra may lack boswellic acids, while the leaves contain trace amounts. nih.gov The stem, however, contains all six major boswellic acids due to the presence of resin-secretory canals. plos.org For preclinical research, standardized extracts of B. serrata are often used, with some preparations containing not less than 30% 3-acetyl-11-keto-β-boswellic acid (AKBA) along with other beta-boswellic acids. frontiersin.orgfrontiersin.org

Table 1: Distribution of Total β-Boswellic Acids in Different Boswellia Species

| Boswellia Species | Total β-Boswellic Acids Content (%) |

| Boswellia serrata | 9.68 nih.gov |

| Boswellia papyrifera | 7.04 nih.gov |

| Boswellia sacra | Significantly higher than B. serrata and B. papyrifera nih.gov |

Extraction and Purification Techniques for Research-Grade this compound

Obtaining pure this compound for research necessitates sophisticated extraction and purification protocols. A common initial step involves the extraction of the air-dried, powdered gum resin with a solvent like methanol (B129727). nih.gov This crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds.

Column chromatography using silica (B1680970) gel is a frequently employed method. nih.gov The process involves eluting the extract with a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate. nih.gov This allows for the separation of fractions based on their chemical properties. Further purification can be achieved through techniques like preparative high-performance liquid chromatography (HPLC). google.com HPLC, particularly recycling preparative HPLC, is effective in isolating highly pure compounds by removing closely related boswellic acids. google.com

Other methods include pH-zone-refining counter-current chromatography and conventional high-speed counter-current chromatography, which have been used to separate different boswellic acids from terpenoid extracts. researchgate.net The purity of the isolated this compound is typically confirmed using analytical techniques like thin-layer chromatography (TLC), HPLC, and spectral analysis (IR, MS, and NMR). researchgate.net For HPLC analysis, a C18 column is often used with a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid, such as acetic acid or phosphoric acid. researchgate.netsigmaaldrich.com

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, starting from the cyclization of a linear precursor to form the characteristic pentacyclic triterpene skeleton.

Role of Triterpene Synthases in the Biosynthetic Pathway

The biosynthesis of all triterpenoids, including boswellic acids, begins with the cyclization of 2,3-oxidosqualene (B107256). oup.com This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which are a type of triterpene synthase. oup.com While specific enzymes from Boswellia species have not been fully isolated and characterized, the proposed biosynthetic pathway is inferred from the structures of isolated natural products and knowledge from other plant species. researchgate.net

The initial cyclization of 2,3-oxidosqualene can lead to different triterpene skeletons. The formation of the ursane (B1242777) skeleton, which is the backbone of this compound, is a key step. This process involves a series of cation-pi cyclizations and rearrangements of the squalene (B77637) molecule, guided by the specific triterpene synthase enzyme. nih.gov

Conversion of α-Amyrins and β-Amyrins into Boswellic Acids

The direct precursors to boswellic acids are amyrins. Specifically, α-amyrin, which has an ursane skeleton, is the precursor to β-boswellic acids. nih.gov Conversely, β-amyrin, possessing an oleanane (B1240867) skeleton, leads to the formation of α-boswellic acids. nih.gov

The conversion of α-amyrin to β-boswellic acid involves a series of oxidative modifications. plos.orgnih.gov Research suggests that the methyl group at the C-24 position of 3-epi-α-amyrin undergoes oxidation to form the carboxylic acid group characteristic of β-boswellic acid. plos.orgnih.gov This transformation is believed to be catalyzed by cytochrome P450 enzymes. nih.gov

Identification and Characterization of Biosynthetic Intermediates

Several intermediates in the biosynthetic pathway of this compound have been identified and characterized, providing crucial insights into the sequence of enzymatic reactions. Studies have isolated compounds such as β-boswellic aldehyde and 3β, 11β-dihydroxy BA from the resin of Boswellia sacra, suggesting they are precursors in the formation of other boswellic acids. plos.orgnih.gov

The proposed pathway from 3-epi-α-amyrin to β-boswellic acid involves the formation of an alcohol intermediate, which is then oxidized to an aldehyde (β-boswellic aldehyde). plos.orgnih.gov This aldehyde is subsequently oxidized to the corresponding carboxylic acid, yielding β-boswellic acid. plos.orgnih.gov Further modifications, such as hydroxylation at the C-11 position and acetylation at the C-3 position, lead to the formation of other derivatives like 11-keto-β-boswellic acid (KBA) and acetyl-β-boswellic acid (ABA). plos.org

Table 2: Key Intermediates in the Biosynthesis of β-Boswellic Acid

| Precursor/Intermediate | Transformation | Product |

| 2,3-Oxidosqualene | Cyclization (catalyzed by triterpene synthase) | α-Amyrin |

| 3-epi-α-Amyrin | Oxidation of C-24 methyl group | Alcohol intermediate |

| Alcohol intermediate | Oxidation | β-Boswellic aldehyde |

| β-Boswellic aldehyde | Oxidation (catalyzed by Cytochrome P450) | β-Boswellic acid |

Genetic and Molecular Regulation of Biosynthetic Enzymes in Boswellia Plants

The biosynthesis of β-boswellic acid, a complex pentacyclic triterpenoid (B12794562), is a multi-step process governed by a suite of enzymes encoded by specific genes. While the complete biosynthetic pathway and its regulation are still under active investigation, significant strides have been made in identifying key genes and understanding their molecular control in Boswellia species. plos.org Research in this area heavily relies on modern genomic and transcriptomic approaches to unravel the intricate network of genetic and molecular regulation.

Wounding of the Boswellia tree is a critical trigger for the synthesis and exudation of the oleo-gum resin rich in boswellic acids. nih.govresearchgate.net This response involves the activation of phytohormone signaling cascades and the upregulation of genes involved in the terpenoid biosynthesis pathway. nih.govresearchgate.net Transcriptome analysis of the stem and bark of Boswellia species has revealed that wounding induces the expression of numerous genes, including those encoding terpene synthases (TPSs) and cytochrome P450 enzymes, which are crucial for the production of boswellic acids. nih.govresearchgate.net

The initial precursors for all terpenoids, including β-boswellic acid, are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonic acid (MVA) and methylerythritol 4-phosphate (MEP) pathways. frontiersin.org The condensation of these five-carbon units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the 30-carbon precursor, squalene. The cyclization of squalene is a key branching point in triterpenoid synthesis. In the case of β-boswellic acid, the precursor is α-amyrin, which is an ursane-type triterpene. frontiersin.orgfrontiersin.org Conversely, the precursor for α-boswellic acid is β-amyrin, an oleanane-type triterpene. frontiersin.orgfrontiersin.org

Subsequent modifications of the amyrin backbone are catalyzed by a series of enzymes, primarily from the cytochrome P450 (CYP) superfamily and various transferases. plos.orgfrontiersin.orgnih.gov For instance, the oxidation of the amyrin skeleton at specific carbon positions is a critical step. While the precise CYP enzymes responsible for these reactions in Boswellia are yet to be fully characterized, studies on other plant species provide valuable insights. For example, a cytochrome P450 enzyme from Ilex asprella has been shown to catalyze the C-24 carboxylation of β-amyrin to produce α-boswellic acid, suggesting a similar enzymatic mechanism may be present in Boswellia for the synthesis of its characteristic triterpenoids. frontiersin.org

A significant breakthrough in understanding the late-stage modifications in boswellic acid biosynthesis was the identification and characterization of a BAHD acetyltransferase, designated as BsAT1, from Boswellia serrata. nih.gov This enzyme is responsible for the C-3α-O-acetylation of boswellic acids, a key modification found in several bioactive boswellic acid derivatives. nih.gov Transcriptome profiling has shown that the expression of the BsAT1 gene is wound-responsive, correlating with the increased accumulation of acetylated boswellic acids in the bark upon injury. nih.gov

The regulation of these biosynthetic genes is orchestrated by a complex network of transcription factors. While specific transcription factors controlling β-boswellic acid synthesis in Boswellia have not been definitively identified, research in other plant species has implicated several families of transcription factors in the regulation of terpenoid biosynthesis. These include the WRKY, MYB, bHLH, and AP2/ERF families. nih.govchinbullbotany.com It is highly probable that orthologs of these transcription factors play a crucial role in orchestrating the expression of the genes involved in the β-boswellic acid biosynthetic pathway in Boswellia. Further research, including comparative transcriptome studies and functional genomics, is poised to elucidate the precise regulatory mechanisms governing the production of this medicinally important compound.

Key Genes and Enzymes in this compound Biosynthesis

| Gene/Enzyme Class | Proposed Function in β-Boswellic Acid Biosynthesis | Supporting Evidence |

| α-Amyrin Synthase (AS) | Cyclization of 2,3-oxidosqualene to form the α-amyrin skeleton, the precursor of β-boswellic acid. plos.orgfrontiersin.org | RT-PCR analysis has detected transcripts of amyrin synthase in Boswellia sacra. plos.org |

| Cytochrome P450 (CYP) | Oxidation of the α-amyrin backbone at various positions to introduce hydroxyl and carboxyl groups. plos.orgfrontiersin.org | Homologous enzymes in other species catalyze similar reactions. Wounding induces CYP gene expression in Boswellia. nih.govfrontiersin.org |

| BAHD Acetyltransferase (BsAT1) | Catalyzes the C-3α-O-acetylation of boswellic acids. nih.gov | Functional characterization of the enzyme from B. serrata has confirmed its activity. The gene is wound-inducible. nih.gov |

Potential Transcription Factor Families Regulating Terpenoid Biosynthesis

| Transcription Factor Family | General Role in Terpenoid Biosynthesis | Potential Role in Boswellia |

| WRKY | Regulation of various terpenoid pathways in numerous plant species. nih.gov | Likely involved in regulating the expression of boswellic acid biosynthetic genes in response to wounding and other stimuli. |

| MYB | Can act as both activators and repressors of terpenoid synthesis. nih.gov | May fine-tune the production of different boswellic acids by regulating specific enzymatic steps. |

| bHLH (basic Helix-Loop-Helix) | Regulation of monoterpene, sesquiterpene, and triterpene biosynthesis. nih.gov | Potentially involved in the developmental and tissue-specific regulation of β-boswellic acid synthesis. |

| AP2/ERF (APETALA2/Ethylene Responsive Factor) | Often involved in phytohormone-mediated regulation of terpenoid metabolism. nih.gov | Could mediate the wound-induced and ethylene-responsive upregulation of boswellic acid biosynthesis. |

Molecular and Cellular Mechanisms of Action of Beta Boswellic Acid and Its Analogues

Enzyme Modulation and Inhibition

Beta-boswellic acid and its derivatives directly interact with and modulate the activity of several key enzymes involved in inflammation and cell regulation.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

This compound has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. tandfonline.comnih.govresearchgate.net This inhibition provides a distinct anti-inflammatory mechanism from that of non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target cyclooxygenase (COX) enzymes. nih.govfrontiersin.org

In cell-free assays, β-BA and its analogues, such as AKBA and KBA, suppress the conversion of PGH2 to PGE2. nih.gov Specifically, β-BA demonstrates an IC₅₀ value of 5 µM in a cell-free assay using microsomes from IL-1β-treated A549 cells. nih.gov In human whole blood, β-BA has been shown to reduce lipopolysaccharide-induced PGE2 production without significantly affecting the formation of other COX-derived products like 6-keto PGF1α and thromboxane (B8750289) B2. nih.gov This selective action on mPGES-1 suggests that β-boswellic acid can specifically target inflammatory PGE2 synthesis. nih.govacs.org

Table 2: Inhibition of mPGES-1 by Boswellic Acids in a Cell-Free Assay

| Compound | IC₅₀ Value | Source |

|---|---|---|

| β-Boswellic acid (β-BA) | 5 µM | nih.gov |

| Acetyl-11-keto-β-boswellic acid (AKBA) | 3 µM | nih.gov |

| 11-keto-β-boswellic acid (KBA) | 10 µM | nih.gov |

Topoisomerase I and II Inhibition

This compound and its acetylated form have been reported to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. google.comnih.gov This inhibitory action is considered a potential mechanism for the observed anti-cancer effects of boswellic acids. google.comd-nb.info The inhibition of these enzymes can interfere with DNA, RNA, and protein synthesis in cancer cells, leading to a halt in proliferation and the induction of apoptosis. thieme-connect.commdpi.com

Specifically, studies have shown that a mixture of acetyl-α-boswellic acid and acetyl-β-boswellic acid inhibits topoisomerase II activity. caymanchem.com In human leukemia HL-60 cells, β-boswellic acid inhibited the synthesis of DNA, RNA, and protein with IC₅₀ values of 3.7 µM, 7.1 µM, and 6.3 µM, respectively. caymanchem.com AKBA, another analogue, has also been found to bind and inhibit topoisomerases I and IIα. thieme-connect.com

Table 3: IC₅₀ Values of β-Boswellic Acid on Macromolecule Synthesis in HL-60 Cells

| Macromolecule | IC₅₀ Value | Source |

|---|---|---|

| DNA Synthesis | 3.7 µM | caymanchem.com |

| RNA Synthesis | 7.1 µM | caymanchem.com |

| Protein Synthesis | 6.3 µM | caymanchem.com |

Cathepsin G Inhibition

This compound is a potent and competitive inhibitor of cathepsin G, a serine protease found in neutrophils that plays a role in inflammation. aai.orgfrontiersin.orgnih.gov The interaction is reversible, and molecular docking studies suggest that boswellic acids bind tightly to the active center of the enzyme. aai.orgnih.gov

Among various boswellic acids, β-BA demonstrates significant inhibitory activity against cathepsin G, with a reported IC₅₀ value of 0.8 µM. thieme-connect.com In another study, the IC₅₀ for β-BA was found to be even lower at approximately 600 nM. aai.orgnih.gov The ranking of potency for cathepsin G inhibition among boswellic acids has been reported as β-BA > AKBA > Aβ-BA > KBA. mdpi.com This inhibition of cathepsin G by β-boswellic acid may contribute to its anti-inflammatory properties by modulating neutrophil-mediated processes. aai.orgnih.gov

Table 4: IC₅₀ Values of Boswellic Acids for Cathepsin G Inhibition

| Compound | IC₅₀ Value | Source |

|---|---|---|

| β-Boswellic acid (β-BA) | 0.8 µM | thieme-connect.com |

| β-Boswellic acid (β-BA) | ~600 nM | aai.orgnih.gov |

| Acetyl-11-keto-β-boswellic acid (AKBA) | 0.6 µM | thieme-connect.comaai.org |

| Acetyl-β-boswellic acid (Aβ-BA) | 1.2 µM | aai.org |

| 11-keto-β-boswellic acid (KBA) | 3.7 µM | aai.org |

Signaling Pathway Modulation

This compound and its analogues exert their effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation. Research has shown that boswellic acids can interfere with key signaling cascades, including the NF-κB and MAPK pathways. thieme-connect.comnih.govnih.gov For example, β-boswellic acid has been demonstrated to inhibit the NF-κB pathway in different cell types, which is a central regulator of inflammatory responses and cell survival. nih.gov This inhibition can lead to the downregulation of numerous pro-inflammatory and pro-survival genes. thieme-connect.com Additionally, boswellic acids have been reported to modulate MAPK signaling, which is involved in cellular processes such as proliferation and apoptosis. nih.gov The specific effects on these pathways can be cell-type dependent and vary among the different boswellic acid derivatives. nih.gov

Nuclear Factor-Kappa B (NF-κB) Pathway Regulation

This compound and its derivatives are potent regulators of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. Their primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex. ahajournals.orgfrontiersin.org This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.comtandfonline.com As a result, the NF-κB dimer, typically composed of p50 and p65 subunits, remains sequestered in the cytoplasm and is unable to translocate to the nucleus. ahajournals.orgmdpi.com

The blockage of NF-κB nuclear translocation leads to a significant downregulation of numerous NF-κB-dependent genes. ahajournals.org These include genes encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). tandfonline.comnih.gov For instance, in human monocytes, boswellic acids have been shown to directly inhibit IKKβ, leading to the suppression of the NF-κB signaling pathway. tandfonline.com Similarly, AKBA has been observed to reduce NF-κB activity in atherosclerotic plaques and inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in both human and murine macrophages by decreasing IκBα phosphorylation. ahajournals.org

Furthermore, studies on colorectal cancer cells have demonstrated that AKBA treatment leads to a decrease in the protein expression of NF-κB, phosphorylated NF-κB, and IKK, while increasing the expression of IκB. techscience.com This comprehensive inhibition of the NF-κB pathway underscores the significant anti-inflammatory and potential anti-cancer properties of this compound and its analogues.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Interference (e.g., ERK1/2, JNK)

This compound and its analogues interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com The MAPK family includes several key kinases, such as extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.

Studies have shown that boswellic acids can differentially regulate MAPK signaling. mdpi.com For example, AKBA has been found to inhibit the phosphorylation of p38 MAPK in osteoarthritis chondrocytes and synoviocytes following stimulation of Toll-like Receptor 4 (TLR4) and Interleukin-1 Receptor (IL1R). nih.govmdpi.com In the context of colitis, AKBA has demonstrated a protective effect by modulating the JNK-p38/MAPK signaling pathways. techscience.comnih.gov

In human polymorphonuclear leukocytes (PMNL), boswellic acids, particularly the 11-keto derivatives, have been shown to be potent activators of p42 (ERK2) and p38 MAPK. Conversely, in certain cancer cell lines, AKBA has been reported to inhibit the phosphorylation of ERK1 and ERK2. This suggests that the effect of boswellic acids on MAPK signaling can be cell-type and context-dependent. The interference with these critical signaling cascades contributes to the anti-inflammatory and anti-cancer activities of these compounds.

Signal Transducer and Activator of Transcription 3 (STAT3) Targeting

This compound analogues, particularly AKBA, have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. aacrjournals.orgnih.gov STAT3 is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. aacrjournals.org

AKBA has been shown to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in human multiple myeloma (MM) cells. aacrjournals.orgnih.gov This inhibition is achieved through the suppression of the phosphorylation of upstream kinases, Janus kinase 2 (JAK2) and Src, which are essential for STAT3 activation. nih.govnih.gov

A key mechanism underlying AKBA's effect on STAT3 is the induction of Src homology region 2 domain-containing phosphatase 1 (SHP-1), a protein tyrosine phosphatase that dephosphorylates STAT3. aacrjournals.orgnih.gov The involvement of a phosphatase is supported by the observation that pervanadate, a general protein tyrosine phosphatase inhibitor, can reverse the inhibitory effect of AKBA on STAT3 phosphorylation. nih.govnih.gov Furthermore, the targeted deletion of the SHP-1 gene has been shown to abolish the ability of AKBA to inhibit STAT3 activation. aacrjournals.orgnih.gov

The inhibition of STAT3 activation by AKBA leads to the downregulation of various STAT3-regulated gene products involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). aacrjournals.orgnih.gov This ultimately contributes to the inhibition of proliferation and induction of apoptosis in cancer cells.

Phosphatase and Tensin Homolog (PTEN)/Akt Signaling Axis Modulation

This compound and its derivatives modulate the Phosphatase and Tensin Homolog (PTEN)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is often overactive in cancer cells, promoting cell survival and inhibiting apoptosis.

Studies have shown that AKBA can inhibit the PI3K/Akt signaling pathway. iiarjournals.orgdovepress.com In colon cancer cells, AKBA was found to decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in a concentration-dependent manner, while the total levels of PI3K and Akt remained largely unchanged. jbuon.com This indicates a direct inhibition of the activation of this pathway.

Interestingly, some research suggests a more complex interaction. In certain contexts, AKBA has been observed to induce the phosphorylation of Akt, indicating an activation of the PI3K/Akt pathway. iiarjournals.org However, the simultaneous inhibition of this pathway with agents like LY294002 or wortmannin (B1684655) significantly enhances the apoptotic effects of AKBA, suggesting that the activation of the PI3K/Akt pathway by AKBA might be a pro-survival response that can be overcome to enhance its therapeutic potential. iiarjournals.org

The propionyloxy and butyryloxy derivatives of β-BA have also demonstrated cytotoxic activity against cancer cell lines through the potential suppression of the PI3K pathway. thieme-connect.com This modulation of the PTEN/Akt axis is a key component of the anti-cancer mechanism of boswellic acids.

AMP-activated Protein Kinase (AMPK)/mTOR Pathway Activation and Glycolysis Inhibition

This compound has been shown to impact cellular metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and the subsequent inhibition of glycolysis. nih.govnih.gov AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress leads to the inhibition of anabolic processes and the activation of catabolic pathways to restore energy balance.

In the context of breast precancerous lesions, β-BA has been demonstrated to suppress glycolysis and reduce ATP production. nih.govnih.govfrontiersin.org This metabolic stress, characterized by an increased AMP/ATP ratio, triggers the activation of the AMPK pathway. frontiersin.org Activated AMPK then phosphorylates and inhibits downstream targets, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov

The inhibition of the mTOR pathway, a central controller of cell growth and proliferation, leads to a reduction in the phosphorylation of its downstream effector, p70S6 kinase (p70S6k). nih.gov This cascade of events ultimately limits cell proliferation and promotes apoptosis. nih.govfrontiersin.org

Further investigation has suggested that the glucose transporter 1 (GLUT1) may be a direct target of β-BA. nih.govnih.gov By binding to and impairing the function of GLUT1, β-BA restricts the cellular uptake of glucose, thereby providing less substrate for glycolysis and initiating the metabolic stress that activates the AMPK/mTOR pathway. nih.govfrontiersin.org

Modulation of Intracellular Calcium Mobilization

This compound and its analogues have been shown to modulate intracellular calcium ([Ca2+]) mobilization, a fundamental process in cellular signaling that influences a wide range of cellular functions, including inflammation and apoptosis. mdpi.comoup.com

The effects of boswellic acids on calcium signaling appear to be structure-dependent. nih.gov β-boswellic acid, which lacks the 11-keto moiety, has been found to induce a pronounced mobilization of Ca2+ from internal stores in human platelets. nih.gov This elevation in intracellular calcium can, in turn, trigger various downstream signaling events.

In contrast, the 11-keto derivatives, such as 11-keto-β-boswellic acid (KBA) and acetyl-11-keto-β-boswellic acid (AKBA), have been shown to decrease the basal intracellular Ca2+ concentration and inhibit agonist-induced Ca2+ mobilization in human monocytic cells. oup.com AKBA potently suppresses the elevation of Ca2+ in platelets when activated by collagen or the thromboxane A2 receptor agonist U-46619. nih.gov

The activation of MAPK by boswellic acids has been linked to calcium mobilization. oup.comoup.com The mobilization of intracellular calcium induced by boswellic acids in polymorphonuclear leukocytes (PMNLs) has been shown to be attenuated by pertussis toxin, suggesting the involvement of a G-protein coupled receptor (GPCR) and Gi/0 protein subunits in this signaling process. oup.comnih.gov

Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL1R) Pathway Interference

This compound has been identified as an inhibitor of the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL1R) signaling pathways, both of which are key components of the innate immune system and play significant roles in inflammatory diseases like osteoarthritis. nih.govnih.gov

Computational and in vitro studies have shown that β-BA can directly bind to the TLR4 complex. nih.govnih.govresearchgate.net This binding inhibits the signaling cascades downstream of both TLR4 and IL1R in various joint cells, including chondrocytes, osteoblasts, and synoviocytes. nih.govnih.govresearchgate.net The downstream signaling of both TLR4 and IL1R converges on the myeloid differentiation primary response 88 (MyD88) adaptor protein, which is crucial for the activation of NF-κB. nih.gov

By inhibiting TLR4 and IL1R signaling, β-BA effectively downregulates the activation of the NF-κB and MAPK p38 pathways. nih.govnih.gov This leads to a reduction in the production of pro-inflammatory and catabolic factors such as IL-6, TNF-α, and matrix metalloproteinases. nih.gov Furthermore, the inhibition of these pathways by β-BA also leads to a decrease in the synthesis of reactive oxygen species (ROS). nih.govnih.gov

In the context of Th17 cell differentiation, which is implicated in autoimmune diseases, AKBA has been shown to interfere with IL-1β signaling by preventing the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1). nih.gov This blockade of IRAK1 signaling subsequently reduces the phosphorylation of STAT3, a key transcription factor for Th17 cell differentiation. nih.gov This interference with the TLR and IL1R pathways highlights another important anti-inflammatory mechanism of boswellic acids.

Regulation of Gene Expression and Protein Synthesis

This compound (β-BA) and its analogues exert significant influence over the intricate machinery of gene expression and protein synthesis, particularly in the context of inflammation and cancer. These compounds can modulate the expression of a wide array of genes and proteins that are critical for cell signaling, survival, and proliferation.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

A hallmark of the anti-inflammatory activity of boswellic acids is their ability to suppress the expression of pro-inflammatory cytokines. These signaling molecules are key mediators of the inflammatory response, and their dysregulation is implicated in a variety of chronic inflammatory diseases.

Research has demonstrated that acetyl-11-keto-β-boswellic acid (AKBA) can reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). tandfonline.comtandfonline.comtechscience.com This suppression is often linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammatory gene expression. tandfonline.comnih.gov In preclinical models of rheumatoid arthritis, AKBA has been shown to inhibit the production of these pro-inflammatory cytokines, which are pivotal in driving the joint inflammation and tissue degradation characteristic of the disease. tandfonline.comfrontiersin.org Similarly, in studies on inflammatory bowel disease, boswellic acids have been found to decrease the levels of these same cytokines. frontiersin.org In human keratinocytes stimulated with TNF-α and IFN-γ, α-boswellic acid was found to reduce the expression levels of IL-1β and IL-6. nih.govmdpi.com Furthermore, a study on frankincense-based remedies showed a correlation between the boswellic acid content and the inhibition of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. mdpi.com However, another study using primary human monocytes did not find significant inhibition of IL-6 or TNF-α release by frankincense-based remedies. mdpi.com

The table below summarizes the effects of different boswellic acids on the expression of key pro-inflammatory cytokines.

| Boswellic Acid Analogue | Cytokine | Effect | Preclinical Model/Cell Line |

| Acetyl-11-keto-β-boswellic acid (AKBA) | TNF-α, IL-1β, IL-6 | ↓ | Macrophages, Collagen-Induced Arthritis model |

| α-Boswellic acid | IL-1β, IL-6, IL-8 | ↓ | TNF-α/IFN-γ-stimulated HaCaT cells |

| Boswellia serrata extract (BSE) | TNF-α, IL-6, IL-1β | ↓ | LPS-stimulated human PBMC, RAW 264.7 macrophages |

Impact on Anti-apoptotic and Pro-apoptotic Protein Expression (e.g., Bax, Caspases, PARP)

This compound and its derivatives have been shown to modulate the expression of proteins that are central to the regulation of apoptosis, or programmed cell death. This is a critical mechanism for their anticancer effects.

A key aspect of this modulation is the alteration of the ratio between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, treatment with boswellic acid has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in various cancer cell lines, including colon cancer and leukemia. nih.govjbuon.comnih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. nih.govmdpi.com

Caspases are a family of proteases that execute the apoptotic program. Boswellic acids have been shown to activate key caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govajol.infonih.govoup.com The activation of caspase-8 suggests the involvement of the extrinsic or death receptor-mediated apoptotic pathway, while the activation of caspase-9 points to the intrinsic or mitochondrial pathway. nih.govnih.govoup.com Once activated, these initiator caspases converge on the executioner caspase, caspase-3, which then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.govnih.govmdpi.comnih.gov Studies have consistently shown that treatment with boswellic acids, particularly AKBA, leads to the cleavage of PARP in various cancer cell lines. nih.govnih.govnih.gov

The table below provides a summary of the effects of this compound and its analogues on key apoptotic proteins.

| Compound | Protein Target | Effect | Cell Line/Model |

| Boswellic acid | Bax | ↑ | HCT-116 colon cancer cells |

| Boswellic acid | Bcl-2 | ↓ | HCT-116 colon cancer cells |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Bax/Bcl-2 ratio | ↑ | SGC-7901 and MKN-45 gastric cancer cells |

| Acetyl-keto-beta-boswellic acid (AKBA) | Caspase-3, Caspase-8, PARP | Activation/Cleavage | LNCaP and PC-3 prostate cancer cells |

| Boswellic acid acetate | Caspase-8 | Activation | Myeloid leukemia cells |

| Boswellic acid | Caspase-3, Caspase-8, Caspase-9, PARP | Activation/Cleavage | HT-29 colon cancer cells |

Regulation of Glucose Transporter 1 (GLUT1) Expression

Recent research has uncovered a novel mechanism of action for this compound involving the regulation of glucose metabolism, specifically through its impact on Glucose Transporter 1 (GLUT1). nih.govresearchgate.net GLUT1 is a key protein responsible for facilitating the transport of glucose across cell membranes. e-dmj.org Many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect, and often overexpress GLUT1. nih.gov

Studies have shown that β-BA can suppress glycolysis in breast precancerous cells. nih.gov Molecular docking analyses have suggested that β-BA may directly interact with and inhibit GLUT1. nih.govresearchgate.net This inhibition of GLUT1 leads to reduced glucose uptake by the cells, thereby limiting the fuel available for glycolysis and subsequent ATP production. nih.gov The reduced energy state within the cell can then activate the AMPK pathway, which in turn inhibits the mTOR pathway, a key regulator of cell growth and proliferation. nih.gov

Importantly, the forced expression of GLUT1 in these cells was able to rescue the suppression of glycolysis and cell survival that was induced by β-BA treatment. nih.govresearchgate.net This finding strongly supports the notion that GLUT1 is a critical target of β-BA in mediating its anti-proliferative effects. By targeting GLUT1, β-BA can effectively starve cancer cells of the glucose they need for survival and growth.

Effects on Cellular Processes in Preclinical Models

In preclinical settings, this compound and its analogues have demonstrated significant effects on fundamental cellular processes, particularly those that are dysregulated in cancer. These effects are largely a consequence of the molecular and cellular mechanisms described previously.

Apoptosis Induction in Cancer Cell Lines

One of the most extensively studied effects of this compound is its ability to induce apoptosis in a wide variety of cancer cell lines. frontiersin.orgarchivesofmedicalscience.com This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent.

The induction of apoptosis by boswellic acids has been observed in various cancer types, including but not limited to:

Colon cancer: Boswellic acids, particularly AKBA, have been shown to induce apoptosis in colon cancer cell lines such as HT-29 and HCT-116. jbuon.comoup.com

Leukemia: In human leukemia HL-60 cells, boswellic acids have been shown to inhibit DNA, RNA, and protein synthesis and induce apoptosis. medchemexpress.com

Prostate cancer: AKBA has been demonstrated to induce apoptosis in both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells. nih.gov

Breast cancer: AKBA has been shown to induce apoptosis in breast cancer cell lines. archivesofmedicalscience.com

Gastric cancer: AKBA has been shown to induce apoptosis in gastric carcinoma cells. nih.gov

Ovarian cancer: AKBA has been shown to be cytotoxic to ovarian cancer cells and induce apoptosis. aacrjournals.org

The mechanisms underlying this apoptosis induction are multifaceted and involve both the intrinsic and extrinsic pathways as detailed in section 3.3.2. This includes the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. nih.govjbuon.comnih.govnih.govoup.com

The table below presents a selection of studies demonstrating the apoptotic effects of this compound and its derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | Key Findings |

| Boswellic acid | HCT-116 (Colon) | Induces apoptosis and alters Bax/Bcl-2 ratio. jbuon.com |

| Acetyl-keto-beta-boswellic acid (AKBA) | LNCaP, PC-3 (Prostate) | Induces apoptosis via activation of caspase-3, caspase-8, and PARP cleavage. nih.gov |

| Boswellic acid acetate | NB4, HL-60 (Leukemia) | Induces apoptosis through a caspase-8 mediated pathway. aacrjournals.org |

| Acetyl-11-keto-β-boswellic acid (AKBA) | A549, H460, H1299 (Non-small cell lung) | Induces cellular apoptosis. dovepress.com |

| Acetyl-11-keto-β-boswellic acid (AKBA) | SGC-7901, MKN-45 (Gastric) | Induces apoptosis and increases the Bax/Bcl-2 ratio. nih.gov |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | UWB1.289, A2780 (Ovarian) | Induces apoptosis and cell death. aacrjournals.org |

Cell Cycle Arrest in Cancer Cells

The specific phase of the cell cycle at which arrest occurs can vary depending on the boswellic acid analogue and the cancer cell type. For example:

G1 Phase Arrest: Acetyl-keto-β-boswellic acid (AKBA) has been shown to arrest non-small cell lung cancer cells (A549) at the G0/G1 phase of the cell cycle. dovepress.com

G2/M Phase Arrest: In human colon cancer cells (HCT-116), boswellic acid has been found to induce cell cycle arrest at the G2/M phase. jbuon.com Similarly, in ovarian cancer cell lines, AKBA treatment led to cell cycle arrest at the G2/M phase. aacrjournals.org

The mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, in colon cancer cells, boswellic acid-induced cell cycle arrest is associated with changes in the expression of proteins that regulate the G2/M transition. jbuon.com In non-small cell lung cancer cells, AKBA-induced G0/G1 arrest is accompanied by alterations in the levels of proteins that control this checkpoint. dovepress.com

The table below summarizes the effects of boswellic acids on the cell cycle in different cancer cell lines.

| Compound | Cancer Cell Line | Phase of Cell Cycle Arrest |

| Acetyl-11-keto-β-boswellic acid (AKBA) | A549 (Non-small cell lung) | G0/G1 |

| Boswellic acid | HCT-116 (Colon) | G2/M |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | UWB1.289, A2780, A2780cis (Ovarian) | G2/M |

| Boswellic acid fractions | HepG-2 (Hepatocellular carcinoma) | G2/M |

Inhibition of Cell Proliferation and Colony Formation

This compound (β-BA) and its analogue, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), have demonstrated significant inhibitory effects on the proliferation and colony formation of various cancer cell lines. These compounds have been shown to induce these effects in a manner that is dependent on both dose and time. techscience.com

In studies involving colorectal cancer (CRC) cells (HCT116 and SW620), AKBA was found to significantly reduce cell growth. techscience.com The half-maximal inhibitory concentration (IC50) values for AKBA in HCT116 cells were 41.86 µM, 20.2 µM, and 15.02 µM at 24, 48, and 72 hours, respectively. For SW620 cells, the IC50 values were 74.2 µM, 57.3 µM, and 39.8 µM at the same time points. techscience.com Furthermore, AKBA treatment led to a dose-dependent decrease in the proliferation of these cells and significantly hampered their ability to form colonies. techscience.com

Similar anti-proliferative activities have been observed in other cancer types. In glioblastoma cell lines U251 and U87-MG, AKBA inhibited cell proliferation, DNA synthesis, and colony formation. nih.govgsconlinepress.com Research on breast precancerous (MCF-10AT) and cancerous (MDA-MB-231) cells revealed that β-BA could suppress proliferation and induce apoptosis. frontiersin.org Specifically, β-BA at concentrations of 5, 10, and 20 μM over two weeks resulted in fewer and smaller colonies compared to untreated cells, indicating a dose-dependent inhibition of growth. frontiersin.org In non-small cell lung cancer (NSCLC) cells, AKBA also reduced cell viability and suppressed clone formation. dovepress.com

The underlying mechanisms for these effects are multifaceted. In glioblastoma cells, AKBA has been shown to arrest the cell cycle at the G2/M phase. nih.gov In NSCLC cells, AKBA was found to arrest the cell cycle at the G0/G1 phase. dovepress.com

Table 1: Inhibitory Effects of AKBA on Cell Proliferation and Colony Formation

| Cell Line | Cancer Type | Effect | Key Findings |

|---|---|---|---|

| HCT116 & SW620 | Colorectal Cancer | Inhibition of proliferation and colony formation | Dose- and time-dependent reduction in cell viability. techscience.com |

| U251 & U87-MG | Glioblastoma | Inhibition of proliferation, DNA synthesis, and colony formation | Significantly blocked metastatic biological functions. nih.govgsconlinepress.com |

| MCF-10AT & MDA-MB-231 | Breast Cancer | Inhibition of proliferation and colony formation | Dose-dependent reduction in colony size and number. frontiersin.org |

| A549, H460, H1299 | Non-Small Cell Lung Cancer | Inhibition of proliferation and colony formation | Reduced cell viability and suppressed clone formation. dovepress.com |

Suppression of Cell Migration and Invasion

This compound and its derivatives have been shown to effectively suppress the migration and invasion of various cancer cells, key processes in tumor metastasis.

In breast cancer cells, 3-acetyl-11-keto-β-boswellic acid (AKBA) has been demonstrated to significantly inhibit cell motility. archivesofmedicalscience.com Mechanistically, AKBA suppresses migration and invasion by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. archivesofmedicalscience.comarchivesofmedicalscience.com This effect is associated with the downregulation of the EGFR/PI3K/Akt signaling pathway. archivesofmedicalscience.com Treatment with AKBA led to decreased phosphorylation of EGFR, PI3K, and Akt, resulting in lower expression of MMP-2 and MMP-9, and a concurrent increase in the expression of their natural inhibitor, TIMP1, as well as the cell adhesion molecule E-cadherin. archivesofmedicalscience.com

Similarly, in glioblastoma cell lines (U251 and U87-MG), AKBA has been found to significantly inhibit both migration and invasion. nih.govgsconlinepress.com Studies on colorectal cancer cells also revealed that AKBA treatment drastically inhibited migration and invasion at concentrations lower than those required to inhibit cell growth. medicinacomplementar.com.br Furthermore, AKBA has been shown to suppress tumor necrosis factor (TNF)-induced invasion. nih.gov

The mechanism of invasion suppression by AKBA often involves the NF-κB signaling pathway. nih.gov AKBA was found to inhibit TNF-induced NF-κB activation, which in turn down-regulates the expression of genes involved in invasion. nih.gov

Table 2: Effects of AKBA on Cell Migration and Invasion

| Cell Line | Cancer Type | Effect | Molecular Mechanism |

|---|---|---|---|

| Breast Cancer Cells | Breast Cancer | Suppression of migration and invasion | Downregulation of MMP-2/9 activity via inhibition of EGFR/PI3K/Akt pathway. archivesofmedicalscience.comarchivesofmedicalscience.com |

| U251 & U87-MG | Glioblastoma | Inhibition of migration and invasion | Significant blockage of metastatic biological functions. nih.govgsconlinepress.com |

| Colorectal Cancer Cells | Colorectal Cancer | Inhibition of migration and invasion | Drastic inhibition at low concentrations. medicinacomplementar.com.br |

| Various Tumor Cells | Various Cancers | Suppression of TNF-induced invasion | Inhibition of NF-κB activation. nih.gov |

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound (β-BA) and its derivatives have been shown to modulate oxidative stress and the generation of reactive oxygen species (ROS). These compounds can decrease the production of ROS and reduce lipid peroxidation. mdpi.combrieflands.com

In a model of Huntington's disease, β-BA was found to ameliorate oxidative stress by affecting levels of acetylcholinesterase (AChE), malondialdehyde (MDA), reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). mdpi.com Similarly, in a model of demyelination, acetyl-11-keto-β-boswellic acid (AKBA) improved brain oxidative stress markers by reducing MDA levels and increasing total antioxidant capacity. brieflands.com Boswellia serrata extract has also been shown to reduce lipid peroxidation and increase glutathione capacity and superoxide dismutase activity in the cerebral cortex. brieflands.com

The neuroprotective properties of these compounds are associated with a decrease in DNA oxidative damage and free radical concentrations. brieflands.com In spinal cord injury models, AKBA enhanced the activities of antioxidant enzymes such as CAT, GSH-Px, and SOD, thereby reducing oxidative damage. nih.gov This effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress. nih.gov Activation of the Nrf2 pathway by boswellic acids has been observed to confer protection against various diseases rooted in oxidative stress. mdpi.com

In the context of diabetic wounds, β-BA has been shown to alleviate high glucose-induced ROS accumulation and mitigate cellular oxidative stress levels in fibroblasts. frontiersin.org This helps to protect the cells from oxidative damage. frontiersin.org

Inhibition of Ferroptosis

This compound (β-BA) has been identified as an inhibitor of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. frontiersin.orgnih.gov This protective effect has been observed in cellular models of diabetic wounds, where high glucose (HG) levels can induce ferroptosis in fibroblasts. nih.govnih.gov

In these models, β-BA treatment was shown to reverse the effects of HG-induced ferroptosis. nih.gov Specifically, β-BA improved the viability of human skin fibroblasts (HSFs) in a concentration-dependent manner. frontiersin.orgnih.gov It achieved this by reducing intracellular ferrous iron (Fe2+) levels and lipid peroxide accumulation, thereby preventing oxidative damage. frontiersin.orgnih.gov Furthermore, β-BA administration led to a reversal in the altered ratio of glutathione (GSH) to malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov

At the molecular level, β-BA modulates the expression of key genes involved in ferroptosis. nih.gov It was observed to reverse the changes in the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4) and glutathione peroxidase 4 (GPX4) that are induced by high glucose. nih.govresearchgate.net The protective effect of β-BA against ferroptosis is also linked to the STAT3 signaling pathway. nih.govresearcher.life Molecular docking studies have validated a potential binding interaction between β-BA and STAT3, and the introduction of a STAT3 inhibitor was found to diminish the beneficial effects of β-BA against HG-induced cellular dysfunction and ferroptosis. nih.govresearchgate.net

It is interesting to note that while β-BA itself inhibits ferroptosis, some of its amide derivatives have been reported to induce ferroptosis in glioma models. nih.gov

Effects on Lipid Metabolism in Cellular Models

This compound and its analogue, acetyl-11-keto-β-boswellic acid (AKBA), have been shown to exert significant effects on lipid metabolism in various cellular and preclinical models. These compounds have demonstrated potential in ameliorating conditions associated with dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

In a preclinical model of NAFLD induced by a high-fructose diet, AKBA was found to improve serum parameters related to lipid metabolism and suppress genes involved in hepatic steatosis. nih.gov Specifically, AKBA helped in preserving lipid metabolism and improving hepatic steatosis. nih.govresearchgate.net One of the key mechanisms identified is the prevention of the reduction of the active form of AMP-activated protein kinase (AMPK-α1), a crucial cellular energy sensor that plays a role in suppressing the progression of NAFLD. nih.govresearchgate.net

Furthermore, research using MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) in an orthotopic glioma xenograft model revealed that AKBA could directly affect lipid metabolism within the tumor microenvironment. scienceopen.com This suggests that the anti-tumor effects of AKBA may be related to the normalization of aberrant metabolism, including lipid metabolism, in cancer cells. scienceopen.com In the context of diabetic wounds, gene ontology (GO) analysis of β-BA's potential targets revealed an involvement in biological processes closely related to the regulation of lipid metabolism. frontiersin.orgnih.gov

Preclinical in Vitro Research on Beta Boswellic Acid

Anti-inflammatory Activities in Non-human Cell Models

The anti-inflammatory effects of beta-boswellic acid and its derivatives have been evaluated in several cell models relevant to joint and inflammatory diseases.

Chondrocyte-mediated Inflammatory Responses

In vitro studies using chondrocyte models have demonstrated the potential of boswellic acids to counteract inflammatory processes that contribute to cartilage degradation in osteoarthritis (OA).

Inhibition of Inflammatory Mediators: this compound (BBA) has been shown to inhibit the signaling of Toll-like Receptor 4 (TLR4) and Interleukin 1 Receptor (IL1R) in both mouse and primary human OA chondrocytes. nih.govdntb.gov.ua This inhibition leads to a downregulation of several downstream inflammatory and catabolic factors, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Modulation of Gene Expression: A transcriptomic study on human primary OA chondrocytes revealed that Boswellia serrata extract, containing this compound, can modulate the expression of genes involved in inflammation. frontiersin.org For instance, it was found to reduce the expression of SREBF2, a transcription factor induced by TLR4, and increase the expression of PPARGC1A, a key factor for mitochondrial function and response to IL-1β. frontiersin.org

Protection Against Cell Death and Matrix Degradation: Derivatives of boswellic acid have been shown to suppress IL-1β-induced apoptosis of chondrocytes. nih.gov Furthermore, a novel Boswellia serrata extract composition, Aflapin, which is enriched in acetyl-11-keto-β-boswellic acid (AKBA), demonstrated a significant ability to protect human primary chondrocytes from IL-1β-induced death and to improve the production of glycosaminoglycans, essential components of the cartilage matrix. researchgate.netresearchgate.net

Table 1: Effects of this compound on Chondrocytes

| Cell Model | Treatment | Key Findings |

| Mouse and Primary Human OA Chondrocytes | This compound (BBA) | Inhibited TLR4 and IL1R signaling, downregulating IL-6, TNF-α, and COX-2. nih.govdntb.gov.uamdpi.com |

| Human Primary OA Chondrocytes | Boswellia serrata Extract | Modulated gene expression related to inflammation (reduced SREBF2, increased PPARGC1A). frontiersin.org |

| Human Primary Chondrocytes | Boswellic Acid Derivatives | Suppressed IL-1β-induced apoptosis. nih.gov |

| Human Primary Chondrocytes | Aflapin (AKBA-enriched extract) | Protected against IL-1β-induced cell death and improved glycosaminoglycan production. researchgate.netresearchgate.net |

Synoviocyte Inflammation Models

Fibroblast-like synoviocytes (FLS) play a crucial role in the pathogenesis of synovial inflammation in conditions like osteoarthritis and rheumatoid arthritis.

Inhibition of Inflammatory Mediators in Synoviocytes: this compound has demonstrated the ability to inhibit TLR4 and IL1R signaling in human OA synoviocytes. nih.govmdpi.com This leads to a reduction in the production of inflammatory mediators. nih.govmdpi.com

Suppression of Matrix Metalloproteinases (MMPs): Acetyl-11-keto-β-boswellic acid (AKBA) has been found to attenuate the production of matrix metalloproteinases (MMPs) in TNFα-induced human synovial cells. researchgate.net Specifically, Aflapin, an AKBA-enriched extract, showed a significant inhibitory effect on MMP-3 production. researchgate.net AKBA also mitigates synovial inflammation and fibrotic responses. researchgate.netnih.govnih.gov

Modulation of Inflammatory Pathways: In fibroblast-like synoviocytes from rheumatoid arthritis patients, piperine, a compound known to enhance the bioavailability of boswellic acids, dose-dependently inhibited the production of IL-6 and prostaglandin (B15479496) E2 stimulated by IL-1β. frontiersin.org

Table 2: Effects of this compound on Synoviocytes

| Cell Model | Treatment | Key Findings |

| Human OA Synoviocytes | This compound (BBA) | Inhibited TLR4 and IL1R signaling. nih.govmdpi.com |

| TNFα-induced Human Synovial Cells | Acetyl-11-keto-β-boswellic acid (AKBA) / Aflapin | Attenuated MMP-3 production. researchgate.net |

| Rat Fibroblast-like Synoviocytes | Acetyl-11-keto-β-boswellic acid (AKBA) | Mitigated synovial inflammation and fibrotic responses. researchgate.netnih.govnih.gov |

| IL-1β-stimulated Fibroblast-like Synoviocytes (from RA patients) | Piperine (enhancer of boswellic acid) | Inhibited IL-6 and prostaglandin E2 production. frontiersin.org |

Macrophage and Immune Cell Line Studies

The anti-inflammatory properties of this compound have also been investigated in various macrophage and immune cell lines.

Inhibition of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a Boswellia serrata extract containing beta-boswellic acids significantly inhibited the secretion and downregulated the mRNA levels of TNF-α, IL-6, and IL-1β. frontiersin.org This effect is partly mediated by blocking the NF-κB signaling pathway. frontiersin.org

Suppression of Inflammatory Enzymes and Reactive Oxygen Species: The same extract also demonstrated inhibition of enzymes like collagenase, elastase, and hyaluronidase, and a reduction in reactive oxygen species (ROS) in LPS-stimulated macrophages. frontiersin.org

Modulation of Macrophage Polarization: Acetyl-11-keto-β-boswellic acid (AKBA) has been shown to promote the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov In LPS-stimulated macrophages, AKBA reduced the expression of the M1 marker iNOS and pro-inflammatory cytokines TNF-α and IL-1β, while increasing the expression of the M2 markers ARG-1 and IL-10. nih.gov

Effects on T-cells: Boswellic acids have been shown to influence T-cell differentiation, inhibiting Th17 differentiation and the production of IL-17. mdpi.com

Table 3: Effects of this compound on Macrophages and Immune Cells

| Cell Model | Treatment | Key Findings |

| LPS-stimulated RAW 264.7 Macrophages | Boswellia serrata Extract | Inhibited secretion and mRNA levels of TNF-α, IL-6, and IL-1β via NF-κB pathway. frontiersin.org |

| LPS-stimulated RAW 264.7 Macrophages | Boswellia serrata Extract | Inhibited collagenase, elastase, hyaluronidase, and reduced ROS. frontiersin.org |

| LPS-stimulated Macrophages | Acetyl-11-keto-β-boswellic acid (AKBA) | Promoted polarization from M1 to M2 phenotype; reduced iNOS, TNF-α, IL-1β; increased ARG-1, IL-10. nih.gov |

| T-cells | Boswellic Acids | Inhibited Th17 differentiation and IL-17 production. mdpi.com |

Anti-proliferative and Apoptotic Effects in Non-human Cancer Cell Lines

In addition to its anti-inflammatory properties, this compound and its derivatives have been investigated for their potential to inhibit the growth and induce programmed cell death (apoptosis) in various cancer cell lines.

Glioma Cell Research

Induction of Apoptosis: this compound (BBA) and 11-keto-beta-boswellic acid (KBBA) have been shown to induce apoptosis in human glioblastoma T98G and U87MG cell lines at low micromolar concentrations. aacrjournals.org This apoptotic process was associated with an increase in intracellular calcium, an elevated Bax:Bcl-2 ratio, and the activation of calpain, caspase-9, and caspase-3. aacrjournals.org

Inhibition of Cell Proliferation: Acetyl-11-keto-β-boswellic acid (AKBA) has demonstrated potent anti-proliferative activity in glioblastoma cells. nih.govplos.org It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of U251 and U87-MG human glioblastoma cell lines. nih.govresearchgate.net

Cell Cycle Arrest: AKBA has been found to arrest the cell cycle in glioblastoma cells at the G2/M phase by regulating the p21/FOXM1/cyclin B1 pathway and inhibiting mitosis by downregulating the Aurora B/TOP2A pathway. nih.gov

Table 4: Effects of this compound on Glioma Cells

| Cell Line(s) | Treatment | Key Findings |

| T98G, U87MG | This compound (BBA), 11-keto-beta-boswellic acid (KBBA) | Induced apoptosis via increased intracellular calcium and activation of caspases. aacrjournals.org |

| A172, U251, U87-MG | Acetyl-11-keto-β-boswellic acid (AKBA) | Inhibited cell proliferation, DNA synthesis, migration, and invasion. plos.orgnih.govresearchgate.net |

| U251, U87-MG | Acetyl-11-keto-β-boswellic acid (AKBA) | Arrested cell cycle at G2/M phase. nih.gov |

Breast Cancer Cell Line Studies

Inhibition of Cell Proliferation: A Boswellia serrata extract demonstrated a direct anti-proliferative effect on both estrogen receptor-positive (MCF7) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.govresearchgate.netresearchgate.net this compound also showed a significant inhibitory effect on MCF-10AT and MDA-MB-231 cells. nih.gov

Induction of Apoptosis: this compound has been shown to induce apoptosis in MCF-10AT cells without a remarkable effect on the non-cancerous MCF-10A cell line. nih.gov Acetyl-11-keto-β-boswellic acid (AKBA) has also been reported to induce apoptosis in MDA-MB-231 xenografts. nih.gov

Cytotoxic Effects: Semisynthetic derivatives of this compound have exhibited antiproliferative activities against MDA-MB-231 and MCF-7 human breast cancer cell lines. acs.org

Table 5: Effects of this compound on Breast Cancer Cells

| Cell Line(s) | Treatment | Key Findings |

| MCF7, MDA-MB-231 | Boswellia serrata Extract | Inhibited cell proliferation. nih.govresearchgate.netresearchgate.net |

| MCF-10AT, MDA-MB-231 | This compound (BBA) | Suppressed cell proliferation and induced apoptosis in MCF-10AT cells. nih.gov |

| MDA-MB-231 | Acetyl-11-keto-β-boswellic acid (AKBA) | Induced apoptosis in xenografts. nih.gov |

| MDA-MB-231, MCF-7 | Semisynthetic BBA derivatives | Exhibited antiproliferative activities. acs.org |

Gastric Cancer Cell Line Investigations

Acetyl-11-keto-β-boswellic acid (AKBA), a derivative of this compound, has been investigated for its effects on human gastric cancer cell lines. In vitro studies using the poorly differentiated BGC823 and moderately differentiated SGC7901 gastric cancer cells have demonstrated that AKBA can significantly inhibit their proliferation in a manner dependent on both dose and time. nih.govbohrium.comwjgnet.com For instance, after 72 hours of treatment with 50 µM AKBA, the proliferation of both BGC823 and SGC7901 cells was almost entirely blocked. nih.gov

Beyond inhibiting proliferation, AKBA also induces apoptosis, or programmed cell death, in these cancer cells. nih.govbohrium.comwjgnet.com This effect was also observed to be dose-dependent. nih.govbohrium.com Further investigations into the molecular mechanisms revealed that AKBA up-regulates the expression of pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins such as Bcl-2. nih.govwjgnet.com The compound also reduces the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.govbohrium.comwjgnet.com

The anti-cancer activity of AKBA in gastric cancer cells appears to be mediated through the PTEN/Akt/COX-2 signaling pathway. nih.govbohrium.comwjgnet.com AKBA treatment leads to an increase in the expression of the tumor suppressor PTEN and a decrease in the phosphorylation of Akt (p-Akt) and the expression of cyclooxygenase-2 (COX-2), all of which are crucial players in cancer cell survival and proliferation. nih.govbohrium.com Additionally, AKBA has been shown to inhibit the migration of gastric cancer cells. bohrium.comwjgnet.com Other research suggests that AKBA can sensitize gastric cancer cells to apoptosis induced by conventional chemotherapy agents like cisplatin (B142131) by modulating the p53 pathway. researchgate.net

Table 1: Effects of Acetyl-11-keto-β-boswellic acid (AKBA) on Gastric Cancer Cell Lines

Cell Line Effect Key Findings Molecular Targets/Pathways Citation BGC823 (Poorly differentiated) Inhibition of Proliferation Significantly inhibited in a dose- and time-dependent manner. Almost complete blockage at 50 µM after 72h. Down-regulation of PCNA wjgnet.com SGC7901 (Moderately differentiated) Inhibition of Proliferation Significantly inhibited in a dose- and time-dependent manner. Almost complete blockage at 50 µM after 72h. Down-regulation of PCNA wjgnet.com BGC823 & SGC7901 Induction of Apoptosis Apoptosis induced in a dose-dependent manner. Up-regulation of Bax, down-regulation of Bcl-2 [3, 17] BGC823 & SGC7901 Inhibition of Migration Inhibited cell migration in a time-dependent manner. Not specified [16, 17] AGS & NCI-N87 Sensitization to Cisplatin Enhanced cisplatin-induced apoptosis. p53 pathway modulation (increased p53, decreased Akt and NFkB) BGC823 & SGC7901 Signaling Pathway Modulation Inhibited tumor growth signaling. Up-regulation of PTEN, down-regulation of p-Akt and COX-2 [3, 16]

Leukemia Cell Research (e.g., HL-60)

This compound and its derivatives have demonstrated significant anti-proliferative and apoptosis-inducing effects in human leukemia cell lines, particularly the HL-60 promyelocytic leukemia cell line. nih.govresearchgate.netthieme-connect.comfrontiersin.orgresearchgate.net Research has shown that major boswellic acids, including this compound, 3-O-acetyl-β-boswellic acid, 11-keto-β-boswellic acid, and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), inhibit the synthesis of DNA, RNA, and protein in HL-60 cells in a dose-dependent fashion. thieme-connect.comresearchgate.net

Among these, AKBA was found to be the most potent, with IC₅₀ values (the concentration required to inhibit 50% of the activity) of 0.6 µM for DNA synthesis, 0.5 µM for RNA synthesis, and 4.1 µM for protein synthesis. thieme-connect.com The inhibitory effect of AKBA on DNA synthesis was noted to be irreversible. thieme-connect.com Functionally, this leads to a significant inhibition of HL-60 cellular growth. researchgate.netthieme-connect.com

The mechanism underlying these effects involves the induction of apoptosis. researchgate.netcapes.gov.brnih.gov Morphological changes characteristic of apoptosis have been observed in HL-60 cells treated with AKBA. nih.govfrontiersin.org One proposed mechanism for this apoptosis induction is the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. capes.gov.brnih.gov AKBA was found to inhibit topoisomerase I at concentrations of 10 µM and higher. capes.gov.br Further studies indicated that AKBA treatment alters the cell cycle of HL-60 cells, causing an increase in the number of cells in the G1 phase and a decrease in the S phase. researchgate.net

Preclinical in Vivo Research on Beta Boswellic Acid in Animal Models

Anti-inflammatory and Immunomodulatory Efficacy in Disease Models

The anti-inflammatory and immunomodulatory properties of beta-boswellic acid and its derivatives, particularly acetyl-11-keto-β-boswellic acid (AKBA), have been a primary focus of preclinical investigation. These studies utilize established animal models that mimic the pathology of human inflammatory and autoimmune diseases.

Osteoarthritis Animal Models

In animal models of osteoarthritis (OA), this compound has demonstrated significant potential in mitigating joint damage and inflammation. Studies using a mouse model of post-traumatic OA revealed that both oral and topical administration of boswellic acid preparations significantly reduced cartilage loss compared to vehicle controls. nih.gov Furthermore, treatment with either oral or topical boswellic acid led to a reduction in synovitis and osteophyte formation. nih.gov In a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, a standardized Boswellia serrata gum resin extract (BSRE) demonstrated anti-osteoarthritic efficacy by suppressing the inflammatory response and cartilage matrix degradation. researchgate.netmdpi.com This was evidenced by a reduction in knee joint swelling, cartilage loss, and an increased expression of collagen and aggrecan in the cartilage tissue. mdpi.com The mechanisms underlying these effects are believed to involve the inhibition of pro-inflammatory mediators and enzymes. For instance, boswellic acids, especially AKBA, are potent inhibitors of 5-lipoxygenase (5-LO), an enzyme that generates leukotrienes, which are strongly implicated in OA-associated inflammation. nih.govresearchgate.net Additionally, boswellic acid can inhibit the induction of several inflammatory mediators from OA synovial explant tissue. nih.gov

Table 1: Effects of this compound in Osteoarthritis Animal Models

| Animal Model | Key Findings | References |

|---|---|---|

| Mouse model of post-traumatic OA | Reduced cartilage loss, synovitis, and osteophyte formation with oral and topical administration. | nih.gov |

| Rat model of monosodium iodoacetate (MIA)-induced OA | Suppressed inflammatory response and cartilage matrix degradation. Reduced knee joint swelling and cartilage loss. Increased expression of collagen and aggrecan. | researchgate.netmdpi.com |

| In vitro OA synovial explant tissue | Inhibited the induction of several inflammatory mediators. | nih.gov |

Chemically-induced Colitis Models

The efficacy of this compound in models of inflammatory bowel disease (IBD) has yielded mixed results. In a study using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a standardized Boswellia serrata extract containing acetyl-11-keto-β-boswellic acid (AKBA) and this compound (BBA) showed anti-inflammatory properties. biotechrep.irijbcp.com However, another study evaluating Boswellia extracts in both DSS and trinitrobenzene sulfonic acid-induced colitis in mice found that it was ineffective in ameliorating the symptoms of colitis. physiology.orgnih.govresearchgate.net In contrast, a semisynthetic form of acetyl-11-keto-β-boswellic acid (sAKBA) was shown to significantly blunt disease activity in a murine model of DSS-induced colitis, with effects comparable to corticosteroids. physiology.org This study suggested that a major site of action for sAKBA is the inhibition of P-selectin-mediated recruitment of inflammatory cells. physiology.org Further research indicated that AKBA may protect the colonic mucosa from tissue injury and reduce disease activity in established colonic inflammation. biotechrep.ir

Table 2: Effects of this compound in Chemically-induced Colitis Models

| Animal Model | Key Findings | References |

|---|---|---|

| DSS-induced colitis in Swiss albino mice | AKBA showed anti-inflammatory activity. | biotechrep.ir |

| DSS and TNBS-induced colitis in mice | Boswellia extracts were ineffective in ameliorating colitis symptoms. | physiology.orgnih.govresearchgate.net |

| DSS-induced colitis in mice | Semisynthetic AKBA significantly blunted disease activity and reduced inflammatory cell recruitment. | physiology.org |

Experimental Autoimmune Encephalomyelitis (EAE) as a Multiple Sclerosis Model

In the context of multiple sclerosis (MS), preclinical research using the experimental autoimmune encephalomyelitis (EAE) animal model has highlighted the neuroprotective and immunomodulatory potential of this compound and its derivatives. Treatment with acetyl-11-keto-β-boswellic acid (AKBA) in a relapsing-remitting model of EAE in SJL/J mice led to an improvement in clinical symptoms. nih.gov This was associated with the downregulation of inflammatory markers in dendritic cells and the central nervous system (CNS), and the rectification of the Nrf2 signaling pathway, which is crucial for antioxidant defense. nih.gov In another study using female C57BL/6J mice with EAE, AKBA administration alleviated clinical severity, suppressed inflammation, demyelination, leukocyte infiltration, and gliosis. researchgate.netnih.govspringermedicine.com Similarly, boswellic acids were found to reduce the severity and duration of EAE symptoms, decrease the levels of pro-inflammatory cytokines such as IFN-γ and IL-17, and increase the levels of the anti-inflammatory cytokine TGF-β. nih.govresearchgate.net Further research in an ethidium (B1194527) bromide-induced experimental model of MS demonstrated that AKBA provides neuroprotection by upregulating the Nrf2/HO-1 signaling pathway. mdpi.com

Table 3: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Models

| Animal Model | Key Findings | References |

|---|---|---|

| Relapsing-remitting EAE in SJL/J mice | AKBA improved clinical symptoms and downregulated inflammatory markers. | nih.gov |

| EAE in female C57BL/6J mice | AKBA alleviated clinical severity, suppressed inflammation, demyelination, and gliosis. | researchgate.netnih.govspringermedicine.com |

| EAE in mice | Boswellic acids reduced EAE severity and duration, modulated cytokine levels. | nih.govresearchgate.net |

| Ethidium bromide-induced MS model in rats | AKBA provided neuroprotection via upregulation of Nrf2/HO-1 signaling. | mdpi.com |

Animal Models of Peritumoral Cerebral Edema

Beta-boswellic acids, particularly AKBA, have shown promise in reducing peritumoral cerebral edema in animal models. mdpi.com Although direct animal model studies focusing solely on this compound for this indication are limited in the search results, the anti-inflammatory function of AKBA is known to play a positive role in brain edema. mdpi.comnih.gov The proposed mechanisms of action include the inhibition of vascular endothelial growth factor (VEGF) expression and the inhibition of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes which influence vascular permeability. mdpi.comuzh.ch In patients with cerebral edema due to brain tumors, administration of B. serrata has been shown to significantly reduce the volume of edema. ptfarm.pl

Preclinical Efficacy in Non-human Disease Models

Beyond inflammatory and autoimmune conditions, the therapeutic potential of this compound has been explored in other non-human disease models, such as metabolic disorders.

Non-alcoholic Fatty Liver Disease (NAFLD) Rat Models